2-(Trichloromethyl)-1,3,5-triazine

Descripción general

Descripción

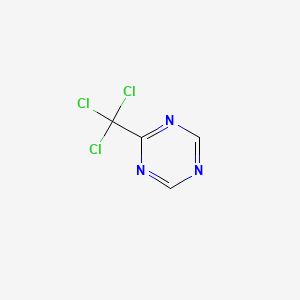

2-(Trichloromethyl)-1,3,5-triazine is a heterocyclic compound characterized by a triazine ring substituted with a trichloromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trichloromethyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aryl-2-hydrazono-1-oximinoethanes with chloroacetonitriles. This reaction proceeds under controlled conditions to yield the desired triazine derivative .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, often under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the triazine ring .

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

2.1 Building Block for Organic Synthesis

2-(Trichloromethyl)-1,3,5-triazine serves as an important intermediate in the synthesis of various organic compounds. It can react with nucleophiles such as amines to form aminotriazine derivatives. This reaction is notable for its efficiency and mild conditions:

- Reaction Conditions : The nucleophilic aromatic substitution proceeds smoothly with both aromatic and aliphatic amines using minimal catalyst (4-DMAP) and typically completes within two hours at ambient temperature .

2.2 Photoinitiators in Polymer Chemistry

The compound has been employed in the development of photoinitiating systems for free radical polymerization. A study demonstrated that combining this compound with carbocyanine dyes and thiols results in effective photoinitiators for polymerization processes:

- Photoinitiation Mechanism : The fluorescence quenching rate constants indicate strong interaction within the system, allowing for efficient initiation under light exposure .

Case Studies

Case Study 1: Photoinitiating Systems

A study investigated the use of a photoinitiating system comprising this compound combined with thiols and carbocyanine dyes for radical polymerization. The results showed comparable efficiency to traditional two-component systems:

- Findings : The polymerization rates achieved were significant, suggesting potential industrial applications in coatings and adhesives .

Case Study 2: Synthesis of Aminotriazines

Research focused on the synthesis of aminotriazines from this compound through nucleophilic substitution reactions with various amines. The study highlighted the broad scope of this reaction:

- Results : High yields were obtained across different substrates, demonstrating the compound's utility as a versatile building block in synthetic organic chemistry .

Table 1: Reaction Yields of Aminotriazine Synthesis

| Amine Type | Reaction Yield (%) |

|---|---|

| Aromatic Primary | 85-95 |

| Aliphatic Secondary | 80-90 |

| Branched Aliphatic | 75-85 |

Table 2: Photoinitiation Efficiency Comparison

| System Type | Polymerization Rate (g/h) | Efficiency (Relative) |

|---|---|---|

| Traditional Cyanine/Borate | 10 | 1.0 |

| Triazine/Thiols/Cyanine | 9 | 0.9 |

Mecanismo De Acción

The mechanism of action of 2-(Trichloromethyl)-1,3,5-triazine involves its interaction with various molecular targets. The trichloromethyl group can form reactive intermediates that interact with cellular components, leading to biological effects. For instance, in the context of herbicide safeners, it may enhance the detoxification of herbicides in plants .

Comparación Con Compuestos Similares

1,3,5-Triazine: A basic triazine ring without the trichloromethyl substitution.

2-(Dichloromethyl)-1,3,5-triazine: Similar structure but with a dichloromethyl group instead of a trichloromethyl group.

Uniqueness: 2-(Trichloromethyl)-1,3,5-triazine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in applications requiring specific reactivity patterns and biological interactions .

Actividad Biológica

2-(Trichloromethyl)-1,3,5-triazine is a highly chlorinated heterocyclic compound belonging to the triazine family. Its unique structure, characterized by the presence of a trichloromethyl group, contributes to its significant biological activity, particularly in toxicological and pharmacological contexts. This article delves into the biological activities associated with this compound, highlighting its potential applications and the implications of its toxicity.

- Molecular Formula : C₄Cl₃N₃

- Molecular Weight : 196.43 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : 192-195 °C

The compound's high degree of chlorination enhances its reactivity, making it an interesting candidate for various applications in agriculture and pharmaceuticals.

Toxicological Profile

Research indicates that this compound exhibits several toxic effects:

- Cytotoxicity : Studies have shown that the compound can induce cytotoxic effects on various cell lines. The mechanisms involve disruption of cellular pathways and interference with enzyme activities .

- Skin Irritation : It is classified as an irritant upon skin contact (H315), indicating potential risks for dermal exposure .

- Acute Toxicity : The compound is harmful if swallowed (H302), necessitating careful handling in laboratory and industrial settings .

Antifungal and Antimicrobial Potential

Recent studies have explored the potential of triazine derivatives, including this compound, as antifungal agents. A notable study demonstrated that certain substituted triazines showed promising antifungal activity against various strains of fungi . The specific mechanisms by which these compounds exert their antifungal effects are still under investigation but may involve disruption of fungal cell membranes or inhibition of key metabolic pathways.

Pharmacological Applications

- Antimalarial Activity : Research has indicated that derivatives of this compound exhibit antimalarial properties. A study found that certain substituted amino derivatives demonstrated significant activity against Plasmodium falciparum .

- Antibacterial Properties : The compound's structural characteristics suggest potential antibacterial activity. Triazines have been recognized for their diverse biological activities, including antibacterial effects against various pathogens .

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent increase in cell death, suggesting potential applications in cancer therapy.

Study 2: Antifungal Efficacy

Another research focused on the antifungal properties of triazine derivatives. The study reported that certain derivatives exhibited effective inhibition against Candida species, indicating their potential utility in treating fungal infections.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine | 42573-57-9 | Cytotoxicity; Antifungal | Highly chlorinated |

| 2-Chloro-4,6-bis(phenyl)-1,3,5-triazine | 3842-55-5 | UV Absorption | Less chlorinated |

| 2-(4-Methoxyphenyl)-4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazine | 1440-00-2 | Antioxidant | Contains methoxy groups |

The comparative analysis highlights how variations in structure influence biological activity and potential applications.

Propiedades

IUPAC Name |

2-(trichloromethyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3N3/c5-4(6,7)3-9-1-8-2-10-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUVQQKHBMGYEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC(=N1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952709 | |

| Record name | 2-(Trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30361-83-2 | |

| Record name | 1,3,5-Triazine, 2-(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030361832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.